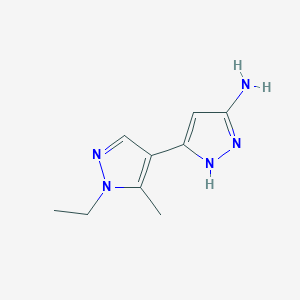

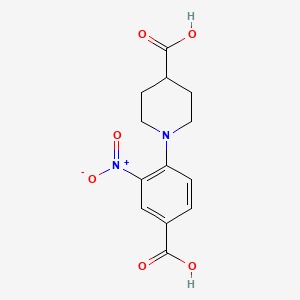

![molecular formula C13H22N6 B3170390 6-[(3R)-3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine CAS No. 943058-52-4](/img/structure/B3170390.png)

6-[(3R)-3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine

Overview

Description

The compound “6-[(3R)-3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine” is a chemical compound with the molecular formula C13H22N6 . It has an average mass of 262.354 Da and a monoisotopic mass of 262.190582 Da . This compound is not intended for human or veterinary use and is available for research use only.

Synthesis Analysis

The synthesis of this compound might involve the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving this compound might be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications

Synthesis and Anti-inflammatory Applications

Pyrimidine derivatives, including the specific compound of interest, are known for their extensive pharmacological effects. The synthesis of these compounds involves various methods, contributing significantly to medicinal chemistry. Pyrimidine derivatives exhibit remarkable anti-inflammatory effects by inhibiting key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. These findings highlight the potential of pyrimidine derivatives in developing new anti-inflammatory agents with minimized toxicity, underscoring the importance of detailed structure-activity relationship (SAR) analysis for enhancing anti-inflammatory activities (Rashid et al., 2021).

Broad Biological Activities

Studies on the structure-activity relationships of pyrimidine derivatives reveal their broad biological activities. Positions of substituents on the pyrimidine nucleus significantly influence these activities, demonstrating anti-microbial, anti-cancer, anti-inflammatory, and anti-tubercular properties, among others. This comprehensive overview underscores the versatility of pyrimidine derivatives in treating various diseases, opening avenues for future research to identify lead molecules for targeted biological activities (Natarajan et al., 2022).

Optical Sensors and Medicinal Applications

Pyrimidine derivatives are notable not only for their pharmacological significance but also for their utility in synthesizing optical sensors due to their exquisite sensing materials. The dual functionality of pyrimidine derivatives in forming coordination and hydrogen bonds makes them ideal for sensing applications alongside their medicinal uses. This review highlights the diverse applications of pyrimidine-based optical sensors and their recent advancements, showcasing the integration of chemistry and technology for innovative solutions (Jindal & Kaur, 2021).

Anti-Alzheimer's Potential

The exploration of pyrimidine derivatives for their medicinal prospects, particularly as anti-Alzheimer's agents, is a field of active research. These compounds, due to their aromatic and heterocyclic nature, present a non-toxic and easily synthesizable option for drug development. The ongoing challenge in neuroscience to find effective treatments for neurological disorders places pyrimidine derivatives in a promising position for further exploration and development as potential anti-Alzheimer's agents, emphasizing the significance of SAR studies for pharmacological advancements (Das et al., 2021).

Future Directions

properties

IUPAC Name |

6-[(3R)-3-(methylamino)pyrrolidin-1-yl]-4-N-(1-methylcyclopropyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N6/c1-13(4-5-13)18-10-7-11(17-12(14)16-10)19-6-3-9(8-19)15-2/h7,9,15H,3-6,8H2,1-2H3,(H3,14,16,17,18)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWMBJEKDAKSPJW-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)NC2=CC(=NC(=N2)N)N3CCC(C3)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC1)NC2=CC(=NC(=N2)N)N3CC[C@H](C3)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

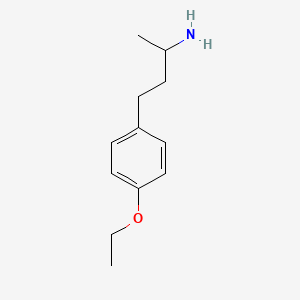

![Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B3170319.png)

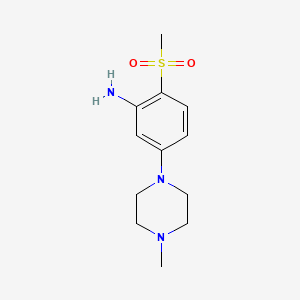

![1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-(2-hydroxyethyl)piperazine](/img/structure/B3170324.png)

![2-[4-[2-(Methylsulfonyl)-4-nitrophenyl]-piperazin-1-yl]ethanol](/img/structure/B3170334.png)

![5-Methoxy[1,3]thiazolo[4,5-f]quinolin-2-amine](/img/structure/B3170366.png)

![N-{4-[(6-methyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-5-yl)amino]phenyl}acetamide](/img/structure/B3170378.png)

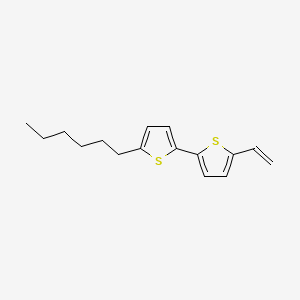

![1-(3-(4-(1-ethyl-3-(4-nitrophenyl)-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)-N,N-dimethylmethanamine](/img/structure/B3170387.png)